3-(tert-Butyl)isoxazol-4-amine
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Overview
Description
3-(tert-Butyl)isoxazol-4-amine is a compound belonging to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-(tert-Butyl)isoxazol-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to obtain differentially substituted regioisomeric isoxazoles . Another method includes the one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine in ethanol at reflux to afford 5-substituted 3-aminoisoxazoles . Industrial production methods often employ metal-free synthetic routes to avoid the high costs, toxicity, and waste generation associated with metal-catalyzed reactions .
Chemical Reactions Analysis
3-(tert-Butyl)isoxazol-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include tert-butyl hydroperoxide as an oxidant . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of quinazoline-3-oxides with primary amines under metal-free and mild reaction conditions employing tert-butyl hydroperoxide as the oxidant can yield a broad range of quinazolin-4(3H)-ones .
Scientific Research Applications
3-(tert-Butyl)isoxazol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows for the development of new drugs with diverse therapeutic activities .
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)isoxazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to biological targets based on its chemical structure . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
3-(tert-Butyl)isoxazol-4-amine can be compared with other similar compounds, such as 5-amino-3-(tert-butyl)isoxazole . While both compounds share the isoxazole core structure, their different substituents can lead to variations in their biological activities and therapeutic potential . Other similar compounds include various substituted isoxazoles that have been studied for their diverse biological activities .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-tert-butyl-1,2-oxazol-4-amine |
InChI |
InChI=1S/C7H12N2O/c1-7(2,3)6-5(8)4-10-9-6/h4H,8H2,1-3H3 |
InChI Key |
BKUCWMFMDOCMNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC=C1N |
Origin of Product |
United States |
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